molecular formula C11H15N3S B11742738 [(1-ethyl-1H-pyrazol-3-yl)methyl][(thiophen-2-yl)methyl]amine

[(1-ethyl-1H-pyrazol-3-yl)methyl][(thiophen-2-yl)methyl]amine

Cat. No.: B11742738
M. Wt: 221.32 g/mol
InChI Key: MBGDEGFXARKPII-UHFFFAOYSA-N
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Description

[(1-ethyl-1H-pyrazol-3-yl)methyl][(thiophen-2-yl)methyl]amine is a heterocyclic compound that features both pyrazole and thiophene rings. These types of compounds are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1-ethyl-1H-pyrazol-3-yl)methyl][(thiophen-2-yl)methyl]amine typically involves the reaction of 1-ethyl-1H-pyrazole-3-carbaldehyde with thiophene-2-carbaldehyde in the presence of a suitable amine source. The reaction is often carried out under reflux conditions in a solvent such as ethanol or methanol. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors and more efficient purification methods such as continuous chromatography.

Chemical Reactions Analysis

Types of Reactions

[(1-ethyl-1H-pyrazol-3-yl)methyl][(thiophen-2-yl)methyl]amine can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the amine group, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Oxidized derivatives of the pyrazole and thiophene rings.

    Reduction: Reduced forms of the compound, often leading to the formation of secondary amines.

    Substitution: Various substituted amine derivatives depending on the alkyl halide used.

Scientific Research Applications

[(1-ethyl-1H-pyrazol-3-yl)methyl][(thiophen-2-yl)methyl]amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of [(1-ethyl-1H-pyrazol-3-yl)methyl][(thiophen-2-yl)methyl]amine involves its interaction with specific molecular targets such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can modulate receptor function by binding to receptor sites. The exact pathways involved depend on the specific biological context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • 1-ethyl-1H-pyrazole-3-carbaldehyde
  • Thiophene-2-carbaldehyde
  • 1-methyl-1H-pyrazol-3-amine

Uniqueness

[(1-ethyl-1H-pyrazol-3-yl)methyl][(thiophen-2-yl)methyl]amine is unique due to its combination of pyrazole and thiophene rings, which confer distinct electronic and steric properties. This makes it a versatile compound for various applications in medicinal chemistry and materials science .

Biological Activity

[(1-ethyl-1H-pyrazol-3-yl)methyl][(thiophen-2-yl)methyl]amine is a synthetic organic compound characterized by its unique structural features, which include a pyrazole ring and a thiophene moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of pharmacology and drug development.

PropertyValue
Molecular Formula C11H14N3S
Molecular Weight 239.31 g/mol
IUPAC Name 1-(1-ethylpyrazol-3-yl)-N-[(thiophen-2-yl)methyl]methanamine
InChI Key KVJJKFCSYQLIKA-UHFFFAOYSA-N

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Pyrazole Ring : Ethylhydrazine reacts with β-diketones under acidic conditions to form the pyrazole structure.
  • Synthesis of the Thiophene Ring : This is usually achieved through a series of reactions starting from halogenated thiophene derivatives.
  • Coupling Reaction : The final step involves coupling the pyrazole and thiophene rings via nucleophilic substitution, often using sodium hydride in dimethylformamide as a solvent.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. It may modulate enzyme activities or receptor functions, leading to diverse physiological effects. The exact mechanisms can vary based on the target and context of use.

Predicted Activities

Utilizing computational tools like PASS (Prediction of Activity Spectra for Substances), researchers can predict potential biological activities based on the compound's structure. These predictions suggest possible applications in:

  • Antitumor Activity : Similar compounds have shown efficacy against various cancer cell lines.
  • Anti-inflammatory Effects : The pyrazole moiety is often linked to anti-inflammatory properties.

Comparative Analysis with Similar Compounds

The following table summarizes key similarities and differences between this compound and related compounds:

Compound NameStructural FeaturesNotable Activities
[(1-methyl-1H-pyrazol-5-yl)methyl][(thiophen-2-yl)ethyl]amine Pyrazole + ThiopheneAntimicrobial
[(5-fluorothiophen-2-yl)methyl]amine Fluorinated ThiopheneAnticancer
**4-AminoquinolineQuinoline structureAntimalarial
**3-PyrazolylbenzamidePyrazole linked to benzamideAntitumor

Case Studies and Research Findings

Recent studies have explored the biological potential of pyrazole derivatives, including those structurally related to this compound. For instance:

  • A study demonstrated that compounds with similar pyrazole structures exhibited significant cytotoxicity against cancer cell lines, suggesting that modifications can enhance their therapeutic index .
  • Another investigation highlighted the anti-inflammatory properties of pyrazole derivatives, indicating potential applications in treating inflammatory diseases .

Properties

Molecular Formula

C11H15N3S

Molecular Weight

221.32 g/mol

IUPAC Name

1-(1-ethylpyrazol-3-yl)-N-(thiophen-2-ylmethyl)methanamine

InChI

InChI=1S/C11H15N3S/c1-2-14-6-5-10(13-14)8-12-9-11-4-3-7-15-11/h3-7,12H,2,8-9H2,1H3

InChI Key

MBGDEGFXARKPII-UHFFFAOYSA-N

Canonical SMILES

CCN1C=CC(=N1)CNCC2=CC=CS2

Origin of Product

United States

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